molecular formula C2H7NO B3334350 2-Amino(213C)ethanol CAS No. 637344-08-2

2-Amino(213C)ethanol

Cat. No. B3334350
CAS RN: 637344-08-2
M. Wt: 62.076 g/mol
InChI Key: HZAXFHJVJLSVMW-OUBTZVSYSA-N
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Description

2-Aminoethanol, also known as Ethanolamine or Monoethanolamine (MEA), is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . It is a colorless, viscous liquid with an odor reminiscent of ammonia .


Synthesis Analysis

One of the earliest literature references to ethanolamine (1897) made the compound on a large scale by treating ethylene oxide with ammonia . More recent ethanolamine research included synthesis from nitromethane and formaldehyde, but the prevailing manufacturing method still goes back to the original work .


Molecular Structure Analysis

The molecule is bifunctional, containing both a primary amine and a primary alcohol . Nonempirical stationary calculations in combination with Born–Oppenheimer molecular dynamics simulations shed light on the relative probability of either stationary or temperature-dependent dynamic formation of different isomers of monoethanolamine molecule .


Chemical Reactions Analysis

Our computational reaction analysis shows that 2- (2-aminoethylamino)ethanol (AEEA) has superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .


Physical And Chemical Properties Analysis

Ethanolamine is a colorless, viscous liquid with an unpleasant, ammonia-like odor . It is miscible in all proportions with water and several oxygenated organic solvents, including methanol, acetone, and glycerol . The properties covered by both versions (32 total) are described in Properties and Implemented Models .

Mechanism of Action

The irritative effects of 2-aminoethanol on skin and mucous membranes are attributed to the alkalinity of the substance .

Safety and Hazards

Ethanolamine is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanolamine vapour can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

Future Directions

Ethanolamine has several important industrial uses: as a “scrubber” to remove carbon dioxide, hydrogen sulfide, and other acidic pollutants from waste gas streams; as a starting material for manufacturing surfactants, chelating agents, and even pharmaceuticals; as an agent for softening leather; and as an additive for controlling pH in industrial water streams . It has been discovered in outer space, which has particular relevance to possible origins of life on Earth .

properties

IUPAC Name

2-amino(213C)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAXFHJVJLSVMW-OUBTZVSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH2]N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514696
Record name 2-Amino(2-~13~C)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.076 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino(213C)ethanol

CAS RN

637344-08-2
Record name 2-Amino(2-~13~C)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 637344-08-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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